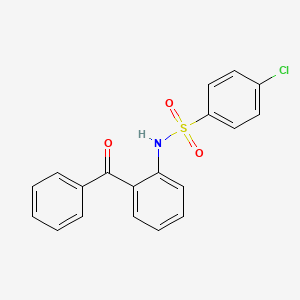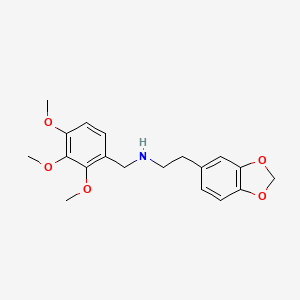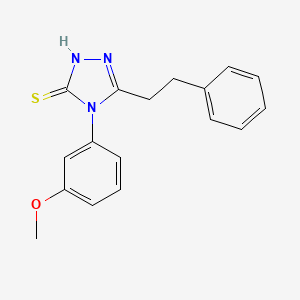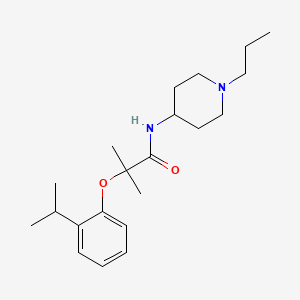
5-(5-bromo-2-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
Synthesis Analysis
Thiazolidinediones, including the compound , are typically synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a thiazolidinedione in the presence of a catalyst. The synthesis process is crucial for ensuring the purity and yield of the desired compound, which can significantly impact its biological efficacy and chemical stability (Sohda et al., 1982).
Molecular Structure Analysis
The molecular structure of thiazolidinediones plays a significant role in their biological activity. The core thiazolidinedione ring provides a scaffold that can be functionalized with various substituents, influencing the compound's interaction with biological targets. Structural modifications, such as the introduction of a bromo-ethoxybenzylidene moiety, can enhance the compound's specificity and binding affinity for certain receptors or enzymes (Li et al., 2009).
Chemical Reactions and Properties
Thiazolidinediones undergo various chemical reactions, which can be exploited to synthesize derivatives with enhanced or altered biological activities. These reactions include alkylation, acylation, and halogenation. The chemical reactivity of thiazolidinediones is influenced by the substituents attached to the core ring, which can affect the compound's stability, solubility, and overall chemical behavior (Popov-Pergal et al., 2005).
Physical Properties Analysis
The physical properties of thiazolidinediones, such as melting point, solubility, and crystalline structure, are critical for their formulation and application in various fields. These properties are determined by the compound's molecular structure and can be altered through chemical modifications to improve its pharmacokinetic profile and bioavailability (Popov-Pergal et al., 2010).
Chemical Properties Analysis
The chemical properties of thiazolidinediones, including acidity, basicity, and reactivity, are essential for understanding their mechanism of action and interaction with biological systems. These properties are influenced by the electron-donating or withdrawing nature of the substituents on the thiazolidinedione ring, which can affect the compound's ability to engage in hydrogen bonding, ionic interactions, and other chemical interactions critical for its biological activity (Trotsko et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound belongs to a broader class of thiazolidine-2,4-diones, known for their versatile chemical properties and applications. The synthesis of these compounds often involves Knoevenagel condensation or similar reactions, providing a platform for developing a variety of derivatives with potential biological activities. These synthesis methods are crucial for exploring the compound's applications in drug development and chemical research. The structure-activity relationship (SAR) studies of thiazolidine-2,4-diones reveal the importance of substituents on the thiazolidine ring for biological activity, with certain modifications enhancing their pharmacological potential (T. Sohda et al., 1982).
Antimicrobial Activity
Thiazolidine-2,4-diones and their derivatives have shown significant antimicrobial activity against various strains of bacteria and fungi. This activity is attributed to the presence of specific substituents that enhance the compound's ability to inhibit microbial growth. The development of new derivatives aims to improve their efficacy and specificity towards certain pathogens, offering potential applications in developing new antimicrobial agents (Nazar Trotsko et al., 2018).
Anticancer and Cytotoxic Activities
The investigation into the cytotoxic properties of thiazolidine-2,4-dione derivatives against various cancer cell lines has revealed promising results. Some derivatives exhibit significant inhibitory effects on cell proliferation, indicating their potential as anticancer agents. This research area focuses on identifying mechanisms of action and optimizing the chemical structure for enhanced efficacy against specific types of cancer (H. Tran et al., 2018).
Antitubercular Activity
Studies on the antitubercular properties of thiazolidine-2,4-dione derivatives have shown some compounds to exhibit potent activity against Mycobacterium tuberculosis. These findings highlight the potential of thiazolidine-2,4-dione derivatives in developing new treatments for tuberculosis, a global health concern. The ongoing research aims to understand their mode of action and improve their specificity and potency against tuberculosis bacteria (Ganesh Samala et al., 2014).
Eigenschaften
IUPAC Name |
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-3-16-13(17)12(20-14(16)18)8-9-7-10(15)5-6-11(9)19-4-2/h5-8H,3-4H2,1-2H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEAQAWTIVGHCF-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(5-bromo-2-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-bromophenyl)acetamide](/img/structure/B4624347.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)

![N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4624399.png)
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4624407.png)



![isopropyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4624435.png)
![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)
![N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4624444.png)